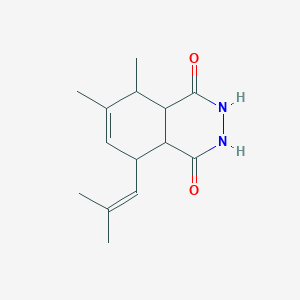![molecular formula C20H26ClN5O B5052159 1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclohexylpiperazine](/img/structure/B5052159.png)
1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclohexylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a 1,2,3-triazole ring, a carbonyl group, and a piperazine ring. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms, and is known for its stability and versatility in various chemical reactions . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds including ketones and aldehydes . Piperazine is a six-membered ring containing two nitrogen atoms, it is often used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring via a click reaction, a popular method for synthesizing 1,2,3-triazoles . The carbonyl group could potentially be introduced through a formylation reaction or an oxidation reaction depending on the precursor compounds . The piperazine ring could be constructed through a variety of methods, including the reaction of a dicarbonyl compound with ammonia or a primary amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The 1,2,3-triazole ring and the piperazine ring would both contribute to the rigidity of the molecule, while the carbonyl group could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions . The carbonyl group is also quite reactive and can undergo a variety of reactions, including nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. In general, compounds containing 1,2,3-triazole rings tend to be stable and resistant to hydrolysis and oxidation . The presence of a carbonyl group could potentially increase the polarity of the compound, affecting its solubility in different solvents .Direcciones Futuras
The future research directions for this compound could be vast, depending on its intended application. Given the presence of the 1,2,3-triazole ring, carbonyl group, and piperazine ring, it could potentially be explored for use in pharmaceuticals, materials science, or as a building block in synthetic chemistry .
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O/c21-18-9-5-4-6-16(18)14-26-15-19(22-23-26)20(27)25-12-10-24(11-13-25)17-7-2-1-3-8-17/h4-6,9,15,17H,1-3,7-8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQJHNSOHCEKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxypropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5052089.png)

![2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052106.png)
![2-(allylthio)-4-[2-(benzyloxy)-5-chlorobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5052109.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,4-dimethylbenzene](/img/structure/B5052112.png)

![N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5052124.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5052130.png)
![N-(2-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5052133.png)
![N-[(dimethylamino)carbonothioyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5052139.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(4-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5052174.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5052192.png)
